![molecular formula C25H24N4O5 B105213 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 503614-92-4](/img/structure/B105213.png)
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Overview
Description
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, commonly referred to in literature as Apixaban-related compound D, is a synthetic compound with significant biological activity. It is primarily recognized for its anticoagulant properties and is a derivative of Apixaban, which is a well-known direct factor Xa inhibitor used in the treatment of thromboembolic disorders.
- Molecular Formula : C25H24N4O5
- Molecular Weight : 460.48 g/mol
- CAS Number : 503612-47-3
The primary biological activity of this compound is attributed to its ability to inhibit factor Xa (fXa), a crucial enzyme in the coagulation cascade. By binding to fXa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting clot formation. This mechanism is fundamental in managing conditions such as deep vein thrombosis and pulmonary embolism.
Pharmacological Profile
Recent studies have highlighted the pharmacokinetic advantages of this compound over its predecessors:
- Potency : Exhibits high potency against fXa with a favorable selectivity profile.
- Bioavailability : Demonstrates good oral bioavailability, making it suitable for oral administration.
A study indicated that modifications to the carboxamido linker in the compound enhanced its pharmacokinetic properties while retaining its fXa binding affinity .
In Vitro Studies
Research conducted on various derivatives of Apixaban has shown that modifications can lead to improved potency and selectivity. The identified compound exhibited:
- IC50 Values : Low IC50 values indicating strong inhibition of fXa activity.
Case Studies
A notable case study involved the evaluation of this compound's effects in animal models:
- Model : Rat model for thromboembolism.
- Results : The compound significantly reduced thrombus formation compared to control groups, affirming its potential therapeutic role .
Comparative Analysis
Property | Apixaban | 1-(4-Methoxyphenyl)-7-oxo... |
---|---|---|
Molecular Weight | 459.50 g/mol | 460.48 g/mol |
Potency (fXa Inhibition) | High | Higher than Apixaban |
Oral Bioavailability | Good | Improved |
Therapeutic Use | Anticoagulant | Anticoagulant |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Basic Research Question
The synthesis requires careful optimization of solvent systems, reaction temperatures, and purification protocols. A representative method involves refluxing the precursor (10.0 g, 1 mol) in a 1:1 mixture of THF and water (50 mL each) under inert conditions to minimize side reactions . Post-reaction, extraction with dichloromethane followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to achieve >95% purity, as verified by HPLC . Key challenges include managing the tetrahydro-pyrazolo-pyridine core’s sensitivity to oxidation and ensuring complete removal of residual solvents.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Basic Research Question
A multi-technique approach is essential:
- HPLC : Primary method for assessing purity (>95% threshold) using a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm structural integrity, particularly the methoxyphenyl (δ 3.8 ppm) and 2-oxopiperidinyl (δ 2.5–3.2 ppm) moieties .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak at m/z 460.1747 (C₂₅H₂₄N₄O₅) .
- FT-IR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .
Q. How can the synthetic route be optimized for scalability without compromising yield?
Advanced Research Question
Scalability hinges on selecting robust intermediates and minimizing purification steps. A patented route uses 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one as a key intermediate, enabling a one-pot coupling reaction under Pd catalysis to improve atom economy . Solvent selection (e.g., ethanol or DMF) and controlled heating (60–80°C) enhance reaction rates. For large batches (>10 g), replacing column chromatography with recrystallization (e.g., ethanol/water mixtures) maintains purity (>90%) while reducing solvent waste .
Q. What strategies exist for modifying the core structure to enhance target specificity?
Advanced Research Question
Structural modifications focus on:
- Piperidinyl Substitution : Replacing the 2-oxopiperidinyl group with a morpholine or thiomorpholine ring alters solubility and kinase-binding affinity .
- Carboxylic Acid Bioisosteres : Substituting the -COOH group with tetrazole or sulfonamide moieties improves metabolic stability .
- Pyrazole Ring Functionalization : Introducing electron-withdrawing groups (e.g., -Cl or -CF₃) at the 4-position of the phenyl ring enhances π-stacking interactions with biological targets .
Example: Ethyl ester derivatives (e.g., CAS 503614-91-3) serve as prodrugs with higher bioavailability .
Q. How can contradictions in reported biological activities of structural analogues be resolved?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Standardized Assays : Use kinase inhibition assays (e.g., ADP-Glo™) with consistent ATP concentrations (1 mM) and incubation times (60 min) .
- Metabolite Profiling : LC-MS/MS to rule out interference from degradation products (e.g., hydrolyzed esters or oxidized piperidinyl groups) .
- Computational Modeling : Molecular docking (AutoDock Vina) to compare binding modes of analogues with target proteins (e.g., Factor Xa or MAP kinases) .
Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?
Methodological Guidance
- Enzyme Inhibition : Fluorogenic substrate-based assays (e.g., Factor Xa inhibition using Boc-Glu-Gly-Arg-AMC) with IC₅₀ determination .
- Cellular Uptake : LC-MS quantification of intracellular concentrations in HEK293 or HepG2 cells after 24-hour exposure .
- Protein Binding : Equilibrium dialysis to assess plasma protein binding (e.g., with human serum albumin) .
Q. How does the 2-oxopiperidinyl group influence pharmacokinetic properties?
Advanced Research Question
The 2-oxopiperidinyl moiety:
- Solubility : Increases logP by ~0.5 units compared to non-oxygenated piperidine, reducing aqueous solubility but enhancing membrane permeability .
- Metabolic Stability : Susceptible to CYP3A4-mediated oxidation, forming a lactam metabolite detectable via LC-MS/MS .
- Half-Life : In rat models, t₁/₂ extends by 2–3 hours compared to morpholine analogues due to slower renal clearance .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHOTDYJQGTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623725 | |
Record name | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503614-92-4 | |
Record name | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503614-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Apixaban acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKR3573LDM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.